molecular formula C18H26O4 B1325872 Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate CAS No. 898751-10-5

Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate

Cat. No.: B1325872
CAS No.: 898751-10-5
M. Wt: 306.4 g/mol
InChI Key: ZKRSPCNGQCSLBQ-UHFFFAOYSA-N
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Description

Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a heptanoate chain, which is further substituted with a 3,5-dimethyl-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid.

    Reduction: Formation of 7-(3,5-dimethyl-4-methoxyphenyl)-7-hydroxyheptanoate.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 7-(3,5-dimethyl-4-hydroxyphenyl)-7-oxoheptanoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate: Lacks the methoxy group on the phenyl ring.

    Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate: Lacks the dimethyl groups on the phenyl ring.

Uniqueness: Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate is unique due to the presence of both dimethyl and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 7-(4-methoxy-3,5-dimethylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-5-22-17(20)10-8-6-7-9-16(19)15-11-13(2)18(21-4)14(3)12-15/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRSPCNGQCSLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645534
Record name Ethyl 7-(4-methoxy-3,5-dimethylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-10-5
Record name Ethyl 7-(4-methoxy-3,5-dimethylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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